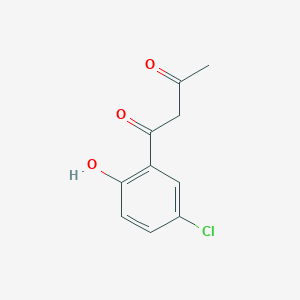
2-Heptylzinc bromide
Overview
Description
2-Heptylzinc bromide is a chemical compound with the molecular formula C7H15BrZn . It is also known as Heptylzinc bromide or Heptylzinc dibromide.
Physical And Chemical Properties Analysis
2-Heptylzinc bromide is a white, crystalline solid. It has a molar mass of 244.48 g/mol and a density of 0.965 g/mL at 25°C . The boiling point is 65°C, and the flash point is -17°C .
Scientific Research Applications
Synthetic Applications of Organozinc Compounds
Organozinc reagents, such as 2-Heptylzinc bromide, play a crucial role in the synthesis of complex molecules. For instance, Cobalt(II) bromide has been utilized to catalyze the arylzincation of alkynes, demonstrating the wide applicability of organozinc reagents in creating functionalized styrene derivatives through the efficient and stereoselective synthesis of compounds like synthetic estrogens (K. Murakami, H. Yorimitsu, K. Oshima, 2009).
Role in Cross-Coupling Reactions
Cross-coupling reactions are fundamental processes in organic synthesis, and organozinc compounds are valuable participants in these reactions. For example, the preparation of 2-pyridyl and 3-pyridylzinc bromides has been streamlined using Rieke zinc, enabling the synthesis of various cross-coupling products in moderate to good yields (Seung‐Hoi Kim, R. Rieke, 2010). Such methodologies highlight the importance of organozinc reagents in facilitating the construction of complex molecular architectures.
Contribution to Catalysis
Organozinc compounds are also key in catalysis, offering paths to efficient reaction mechanisms. The Palladium-Tetraphosphine system, for example, has been shown to be a highly active catalyst for the cross-coupling of aryl bromides with alkyl- or arylzinc derivatives, showcasing high turnover numbers and good yields, which underscores the catalytic potential of organozinc reagents in synthetic chemistry (Isabelle Kondolff, H. Doucet, M. Santelli, 2006).
Green Chemistry and Solvent-Free Conditions
In the context of sustainable chemistry, some organozinc compounds have been utilized under solvent-free conditions, offering a greener alternative to traditional reactions that require hazardous solvents. The synthesis and application of a new recyclable ditribromide reagent for efficient bromination under such conditions demonstrate the environmental benefits of adopting organozinc reagents in chemical processes (Veerababurao Kavala, Sarala Naik, B. Patel, 2005).
Safety And Hazards
2-Heptylzinc bromide is sensitive to air and moisture. It is classified as highly flammable and may form explosive peroxides . It is harmful by inhalation, in contact with skin, and if swallowed. It is also irritating to eyes, respiratory system, and skin . Safety measures include keeping away from sources of ignition, taking precautionary measures against static discharges, and wearing suitable protective clothing and gloves .
properties
IUPAC Name |
bromozinc(1+);heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h3H,4-7H2,1-2H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTQMHWHOWCORC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[CH-]C.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Heptylzinc bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(2,6-diacetamidohexanoylamino)propanoyloxy]propanoic Acid](/img/structure/B1599133.png)











